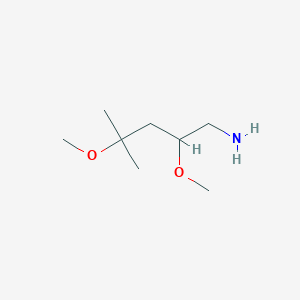
2,4-Dimethoxy-4-methylpentan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dimethoxy-4-methylpentan-1-amine, also known as 2,4-DMA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. The compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. In
Mechanism of Action
The mechanism of action of 2,4-Dimethoxy-4-methylpentan-1-amine involves its interaction with the serotonin transporter. The compound binds to the transporter, preventing the reuptake of serotonin into presynaptic neurons. This leads to an increase in serotonin levels in the synaptic cleft, which can have a variety of effects on mood and behavior.
Biochemical and Physiological Effects:
Studies have shown that 2,4-Dimethoxy-4-methylpentan-1-amine can have a range of biochemical and physiological effects. The compound has been shown to increase serotonin levels in the brain, which can lead to changes in mood and behavior. It has also been shown to have anxiogenic effects, meaning that it can increase anxiety levels in some individuals. Additionally, 2,4-Dimethoxy-4-methylpentan-1-amine has been shown to have neuroprotective effects, which may have potential applications in the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2,4-Dimethoxy-4-methylpentan-1-amine in lab experiments is its high affinity for the serotonin transporter. This makes it a useful tool for studying the serotonin system and its role in various neurological disorders. However, there are also some limitations to using 2,4-Dimethoxy-4-methylpentan-1-amine in research. For example, the compound has been shown to have anxiogenic effects, which can make it difficult to interpret certain experimental results.
Future Directions
There are several future directions that could be explored in the study of 2,4-Dimethoxy-4-methylpentan-1-amine. One area of research could focus on the potential therapeutic applications of the compound in the treatment of neurological disorders. Another area of research could explore the biochemical and physiological effects of 2,4-Dimethoxy-4-methylpentan-1-amine in more detail, including its interactions with other neurotransmitter systems. Additionally, further studies could be conducted to better understand the mechanism of action of 2,4-Dimethoxy-4-methylpentan-1-amine and its potential applications in research.
Conclusion:
2,4-Dimethoxy-4-methylpentan-1-amine is a chemical compound that has significant potential applications in scientific research. The compound has been studied extensively for its biochemical and physiological effects, as well as its mechanism of action. While there are some limitations to using 2,4-Dimethoxy-4-methylpentan-1-amine in research, it remains a valuable tool for studying the serotonin system and its role in various neurological disorders. Future research in this area could have important implications for the development of new treatments for neurological disorders.
Synthesis Methods
The synthesis of 2,4-Dimethoxy-4-methylpentan-1-amine involves a series of chemical reactions. The starting material is 4-methylpentan-1-amine, which is reacted with formaldehyde and paraformaldehyde in the presence of acid catalysts to form 2,4-dimethoxy-4-methylpentan-1-amine. The compound can then be purified through recrystallization or distillation.
Scientific Research Applications
2,4-Dimethoxy-4-methylpentan-1-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. The compound has been shown to have a high affinity for the serotonin transporter, which plays a crucial role in regulating mood and behavior. As a result, 2,4-Dimethoxy-4-methylpentan-1-amine has been used as a research tool to study the serotonin system and its role in various neurological disorders, such as depression and anxiety.
properties
IUPAC Name |
2,4-dimethoxy-4-methylpentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H19NO2/c1-8(2,11-4)5-7(6-9)10-3/h7H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNVZDNGFBLGGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(CN)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dimethoxy-4-methylpentan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(1H-Indol-3-yl)-1-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]propan-1-one](/img/structure/B2603021.png)



![N-(4-ethoxyphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2603027.png)
![(1R,4R,5R)-1-Thiophen-2-ylbicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B2603028.png)

![N-benzyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2603032.png)
![3-(7-methyl-4-thioxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-2H-chromen-2-one](/img/structure/B2603037.png)
![1-[2-(Cyclopropylamino)-5-nitrophenyl]ethanone](/img/structure/B2603038.png)



![1-[2-(diethylamino)ethyl]-1H-indol-5-amine](/img/structure/B2603042.png)